2-Benzyl-3-(4-nitrophenyl)quinazolin-4-one
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Overview
Description
2-Benzyl-3-(4-nitrophenyl)quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a benzyl group at the 2-position and a nitrophenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-(4-nitrophenyl)quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Nitration of the Phenyl Ring: The nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-(4-nitrophenyl)quinazolin-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 2-benzyl-3-(4-aminophenyl)quinazolin-4(3H)-one.
Oxidation: 2-(carboxybenzyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one.
Substitution: 2-benzyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one.
Scientific Research Applications
2-Benzyl-3-(4-nitrophenyl)quinazolin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-(4-nitrophenyl)quinazolin-4-one depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-3-phenylquinazolin-4(3H)-one: Lacks the nitro group, which may result in different biological activities.
2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one: Has a methyl group instead of a benzyl group, affecting its chemical reactivity and biological properties.
3-(4-nitrophenyl)quinazolin-4(3H)-one: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-Benzyl-3-(4-nitrophenyl)quinazolin-4-one is unique due to the presence of both the benzyl and nitrophenyl groups, which can significantly impact its chemical reactivity and biological activity. The combination of these groups may enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
CAS No. |
201293-05-2 |
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Molecular Formula |
C21H15N3O3 |
Molecular Weight |
357.4g/mol |
IUPAC Name |
2-benzyl-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H15N3O3/c25-21-18-8-4-5-9-19(18)22-20(14-15-6-2-1-3-7-15)23(21)16-10-12-17(13-11-16)24(26)27/h1-13H,14H2 |
InChI Key |
HMJWASBVKJOAMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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